1-Butoxy-3-chlorobenzene
Description
1-Butoxy-3-chlorobenzene is an aromatic ether derivative featuring a chlorine atom at the meta-position and a butoxy group (-OCH₂CH₂CH₂CH₃) at the para-position on the benzene ring.
- Molecular formula: Likely C₁₀H₁₃ClO (inferred from substituents).
- Applications: Potential use as an intermediate in organic synthesis, agrochemicals, or pharmaceuticals due to the reactivity of the chlorine atom and the ether linkage.
Properties
IUPAC Name |
1-butoxy-3-chlorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHVUFQZZLLMSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butoxy-3-chlorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 3-chlorophenol with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like acetone or ethanol .
Industrial Production Methods: Industrial production of this compound often involves the etherification of 3-chlorophenol with butanol. This process can be catalyzed by acids such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
Types of Reactions: 1-Butoxy-3-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, forming butoxybenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
Substitution: Formation of butoxy-substituted benzene derivatives.
Oxidation: Formation of butoxybenzaldehyde or butoxybenzoic acid.
Reduction: Formation of butoxybenzene.
Scientific Research Applications
1-Butoxy-3-chlorobenzene is used in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of chlorinated aromatic compounds with biological systems.
Industry: Used as a solvent and in the production of specialty chemicals
Mechanism of Action
The mechanism by which 1-butoxy-3-chlorobenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The butoxy group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The following table compares 1-Butoxy-3-chlorobenzene with analogous compounds based on substituent type, position, and physicochemical properties:
Reactivity and Stability
- Electron Effects: The butoxy group in this compound is electron-donating (+R effect), activating the benzene ring for electrophilic substitution at the ortho and para positions. This contrasts with 1-Chloro-3-nitrobenzene, where the nitro group (-NO₂) deactivates the ring, directing reactions to the meta position . The chlorine atom in this compound can undergo nucleophilic aromatic substitution under harsh conditions, similar to 3-Bromochlorobenzene .
Thermal Stability :
- Alkoxybenzenes like this compound are generally stable but may release toxic fumes (e.g., HCl, CO) upon pyrolysis, akin to 3-Bromochlorobenzene .
Biological Activity
1-Butoxy-3-chlorobenzene is an aromatic compound with potential biological activity that has garnered interest in medicinal chemistry and related fields. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications, supported by data and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Functional Groups : The compound contains a butoxy group (–O–C4H9) and a chlorine atom attached to a benzene ring.
- Molecular Formula : C10H13ClO
- Molecular Weight : 188.66 g/mol
The presence of the butoxy group enhances its solubility in organic solvents, while the chlorine atom can participate in various chemical reactions, influencing its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Aromatic Substitution : The aromatic system allows for electrophilic attacks, which can lead to the formation of more reactive intermediates.
- Nucleophilic Substitution : The chlorine atom can be substituted by nucleophiles, potentially leading to the formation of bioactive derivatives.
- Oxidation and Reduction Reactions : These reactions can modify the compound's structure, impacting its interaction with biological targets.
Biological Activity
Research has indicated that this compound and its derivatives may exhibit various biological activities:
- Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting potential applications as antimicrobial agents.
- Anti-inflammatory Effects : Compounds derived from chlorinated aromatic structures have demonstrated anti-inflammatory activities in vitro, particularly in models of lipopolysaccharide-induced inflammation.
Case Studies
-
Antimicrobial Activity :
A study evaluated the antimicrobial effects of several chlorinated aromatic compounds, including this compound, against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that modifications to the butoxy group significantly influenced antibacterial efficacy, with some derivatives showing notable inhibition zones. -
Anti-inflammatory Activity :
In vitro assays using RAW 264.7 macrophages demonstrated that this compound could reduce nitric oxide production in response to inflammatory stimuli. This suggests its potential as an anti-inflammatory agent, comparable to established drugs like ibuprofen.
Data Table: Biological Activities of this compound Derivatives
Research Applications
The compound's unique structure makes it a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity allows for exploration in various fields:
- Medicinal Chemistry : Investigating its derivatives for potential therapeutic applications.
- Industrial Chemistry : Utilization in the production of specialty chemicals, including fragrances and dyes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
